molecular formula C24H28N6O B10940792 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174865-34-9

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940792
CAS No.: 1174865-34-9
M. Wt: 416.5 g/mol
InChI Key: POLBJZWDVSSFOD-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple heterocyclic rings and various substituents, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the pyrazole ring through a cyclization reaction, followed by the construction of the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for synthetic and mechanistic studies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, with research aimed at developing new drugs or therapeutic agents.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized materials.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridines and related heterocyclic compounds. Some examples include:

  • 1-ethyl-2-methyl-5-benzimidazolyl
  • 1-ethyl-3-phenylpyrazino[1,2-a]benzimidazole
  • 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the arrangement of its heterocyclic rings

Properties

CAS No.

1174865-34-9

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-6-29-19(12-13-25-29)15-28(5)24(31)20-14-21(18-10-8-16(3)9-11-18)26-23-22(20)17(4)27-30(23)7-2/h8-14H,6-7,15H2,1-5H3

InChI Key

POLBJZWDVSSFOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C

Origin of Product

United States

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